Bienvenue dans la boutique en ligne BenchChem!

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide

Analytical Chemistry Quality Control Structure Confirmation

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide (CAS 325986-59-2) is a synthetic heterocyclic small molecule belonging to the thiazolyl-benzamide class, with molecular formula C14H8ClN3O3S2 and a molecular weight of 365.81 g/mol. Its structure comprises three distinct pharmacophoric elements: a 4-nitrobenzamide moiety, a central 1,3-thiazole ring, and a 5-chlorothiophen-2-yl substituent at the thiazole 4-position.

Molecular Formula C14H8ClN3O3S2
Molecular Weight 365.8g/mol
CAS No. 325986-59-2
Cat. No. B360839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide
CAS325986-59-2
Molecular FormulaC14H8ClN3O3S2
Molecular Weight365.8g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H8ClN3O3S2/c15-12-6-5-11(23-12)10-7-22-14(16-10)17-13(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,16,17,19)
InChIKeyATGZZVGGOSSYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide (CAS 325986-59-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide (CAS 325986-59-2) is a synthetic heterocyclic small molecule belonging to the thiazolyl-benzamide class, with molecular formula C14H8ClN3O3S2 and a molecular weight of 365.81 g/mol . Its structure comprises three distinct pharmacophoric elements: a 4-nitrobenzamide moiety, a central 1,3-thiazole ring, and a 5-chlorothiophen-2-yl substituent at the thiazole 4-position [1]. The compound is catalogued in major chemical databases including PubChem (CID 5359275, via ChemSpider ID 13641557) and is available from multiple chemical vendors as a research-grade small molecule [2]. A reference ¹H NMR spectrum (DMSO-d₆) has been deposited in the Wiley KnowItAll Spectral Library, providing an authoritative spectroscopic fingerprint for identity verification [3]. It is critical to note that, as of the evidence cutoff date, this compound lacks dedicated primary research publications, and high-strength comparative biological data are severely limited. All biological activity claims in vendor literature should be treated as unverified class-level inferences until confirmed by independent experimental data.

Why Generic Substitution Fails for N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide: Regioisomeric and Scaffold-Level Constraints


Within the 4-nitrobenzamide-thiazole chemical space, even minor structural perturbations produce distinct molecular entities with non-interchangeable properties. The para-nitro substitution pattern on the benzamide ring of CAS 325986-59-2 distinguishes it from its ortho-nitro and meta-nitro regioisomers, which carry different CAS numbers and are treated as separate chemical substances for procurement and regulatory purposes . The 5-chlorothiophen-2-yl substituent at the thiazole 4-position is a key differentiating element from simpler benzothiazole analogs such as N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 35353-21-0), which lack the chlorothiophene moiety entirely [1]. In related 4-(chlorothiophen-2-yl)thiazol-2-amine derivative series, the chlorothiophene ring position (4-chloro vs. 5-chloro) and the nature of the amide substituent have been shown to drive differences in COX-2 selectivity index (SI) spanning over two orders of magnitude (SI range: 42–124 among seven analogs), indicating that generic substitution within this scaffold class is not scientifically justified without compound-specific data [2]. Furthermore, the chlorothiophene moiety may introduce distinct metabolic liability profiles compared to non-halogenated analogs, as α-chlorothiophene-containing compounds have been documented to undergo NADPH-dependent bioactivation in human liver microsomes [3]. The absence of published direct comparative data for this specific compound underscores the need for end-user verification of identity, purity, and activity prior to adoption in any research or industrial workflow.

Product-Specific Quantitative Evidence Guide: N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide (CAS 325986-59-2)


Spectroscopic Identity Verification by ¹H NMR (DMSO-d₆) Versus Comparator Compounds

CAS 325986-59-2 is distinguished from its closest structural analogs by a definitive ¹H NMR spectral fingerprint deposited in the Wiley KnowItAll reference library (DMSO-d₆ solvent) [1]. This reference spectrum provides a verifiable identity standard that is orthogonal to mass-based confirmation. In contrast, the positional isomer N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-nitrobenzamide and the meta-nitro analog N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide share the same molecular formula and mass (C14H8ClN3O3S2, MW 365.81) and are not distinguishable by MS alone, making NMR-based identity confirmation essential for procurement and inventory management . The deposited SpectrumBase record also provides the authoritative InChIKey (ATGZZVGGOSSYOU-UHFFFAOYSA-N), enabling unambiguous database cross-referencing [1].

Analytical Chemistry Quality Control Structure Confirmation

Combinatorial Scaffold Differentiation: Nitrobenzamide Regioisomerism (para vs. ortho vs. meta) in Thiazole-Based Compound Libraries

The para-nitro substitution on the benzamide ring of CAS 325986-59-2 represents a distinct regioisomeric choice with established SAR relevance in the broader thiazole-benzamide class. In related thiazole carboxamide series evaluated for COX inhibition, the position of electron-withdrawing substituents on the benzamide ring has been demonstrated to modulate both COX-2 potency and COX-1/COX-2 selectivity [1]. While direct quantitative data for 325986-59-2 itself are not available in the primary literature, the para-nitro configuration is structurally analogous to the electron-withdrawing substitution pattern found in potent COX-2 inhibitors within the 4-(chlorothiophen-2-yl)thiazol-2-amine series, where derivatives with optimized substitution achieved COX-2 IC₅₀ values in the 0.76–9.01 μM range and selectivity index (SI) values of 42–124, compared to the reference drug celecoxib (COX-2 IC₅₀ = 0.05 μM) [2]. The ortho-nitro and meta-nitro regioisomers (distinct CAS entries) would be expected to exhibit different conformational preferences and hydrogen-bonding patterns with biological targets, making them non-interchangeable for any SAR-dependent application [3].

Medicinal Chemistry Structure-Activity Relationship Library Design

Chlorothiophene-Thiazole Moiety as a Privileged Pharmacophore: Comparative Context from 4-(Chlorothiophen-2-yl)thiazole Derivatives

The 4-(5-chlorothiophen-2-yl)thiazole core of CAS 325986-59-2 is a validated pharmacophoric scaffold in anti-inflammatory drug discovery. In a 2024 study by Mahnashi et al., seven 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (5a–5g) were synthesized and evaluated in COX-1, COX-2, and 5-LOX enzyme assays, with the most potent compounds (5d and 5e) demonstrating COX-2 IC₅₀ values of 0.76–9.01 μM and selectivity indices of 112 and 124, respectively, compared to celecoxib (COX-2 IC₅₀ = 0.05 μM) [1]. These compounds also showed significant in vivo analgesic efficacy in the hot plate model and anti-inflammatory activity in the carrageenan-induced paw edema model at doses of 5–20 mg/kg [1]. While CAS 325986-59-2 is a 4-nitrobenzamide rather than a 2-amine derivative and carries a 5-chloro (rather than 4-chloro) thiophene substitution, the shared chlorothiophene-thiazole core suggests potential applicability in similar target pathways, though this remains a class-level inference awaiting experimental confirmation [2]. In contrast, simpler thiazole-4-nitrobenzamide analogs lacking the chlorothiophene moiety (e.g., N-(5-methyl-1,3-thiazol-2-yl)-4-nitrobenzamide or N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide, CAS 35353-21-0) would be predicted to have reduced COX-2 pharmacophore complementarity based on docking studies of the chlorothiophene-thiazole series [1].

Inflammation COX-2 Inhibition Analgesic Drug Discovery

Best Research and Industrial Application Scenarios for N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide (CAS 325986-59-2)


Medicinal Chemistry SAR Library Construction Targeting COX-2/LOX Dual Inhibition Pathways

CAS 325986-59-2 is best positioned as a structurally distinct entry in focused compound libraries exploring the chlorothiophene-thiazole pharmacophore for COX-2/5-LOX dual inhibition. The 2024 study by Mahnashi et al. demonstrated that 4-(chlorothiophen-2-yl)thiazole derivatives can achieve COX-2 selectivity indices exceeding 100, with in vivo analgesic and anti-inflammatory efficacy confirmed in rodent models [1]. The 4-nitrobenzamide substitution pattern of CAS 325986-59-2 provides a regioisomeric variation not represented in the published 2-amine series, offering library designers a novel vector for SAR exploration. Procurement of this compound alongside its ortho-nitro and meta-nitro regioisomers would enable systematic evaluation of nitro position effects on target engagement, selectivity, and metabolic stability within this scaffold class. Users should note that no compound-specific activity data are available, and all screening applications require de novo experimental validation.

Analytical Reference Standard Development and Regioisomer Differentiation Studies

The availability of a reference ¹H NMR spectrum in DMSO-d₆ (Wiley KnowItAll Library) makes CAS 325986-59-2 suitable as an analytical reference standard for method development and quality control [1]. Given that the para-nitro, ortho-nitro, and meta-nitro regioisomers share identical molecular formulas and masses (C14H8ClN3O3S2, MW 365.81), they cannot be distinguished by LC-MS alone. Development of NMR or HPLC methods capable of resolving these regioisomers is a practical procurement rationale, particularly for laboratories managing large compound inventories where regioisomeric misidentification poses a data integrity risk. The distinct InChIKey (ATGZZVGGOSSYOU-UHFFFAOYSA-N) and deposited spectroscopic data provide the necessary benchmarks for method validation [1].

Computational Chemistry and Molecular Docking Studies on Chlorothiophene-Containing Pharmacophores

CAS 325986-59-2 serves as a useful test ligand for computational docking studies targeting COX-2 (PDB structures available) and related enzymes in the arachidonic acid cascade. The chlorothiophene-thiazole core has been validated through molecular docking in the Mahnashi et al. study, where compounds 5d and 5e showed favorable binding interactions with COX-2 active site residues [2]. The 4-nitrobenzamide moiety introduces an additional hydrogen-bond acceptor (nitro group) and an extended aromatic system that may engage different subpocket interactions compared to the 2-amine derivatives in the published series. This compound is appropriate for in silico screening campaigns, binding free energy calculations, and molecular dynamics simulations, provided that computational predictions are recognized as hypotheses requiring experimental confirmation. No in vitro or in vivo data are available to validate computational predictions for this specific compound.

Chemical Biology Probe Development for Thiazole-Benzamide Target Deconvolution

The structural complexity of CAS 325986-59-2—combining a chlorothiophene, thiazole, and 4-nitrobenzamide in a single molecule with a molecular weight of 365.81 g/mol—places it within drug-like chemical space (compliant with Lipinski's Rule of Five based on MW < 500, predicted logP, and hydrogen bond donor/acceptor counts). This compound may be considered for inclusion in chemical biology probe libraries aimed at identifying novel protein targets engaged by thiazole-benzamide scaffolds. The chlorothiophene moiety provides a potential handle for metabolic stability studies, as α-chlorothiophene-containing compounds are known substrates for NADPH-dependent bioactivation in human liver microsomes [3]. This property could be exploited for covalent probe development or, conversely, may represent a liability depending on the intended application. Users must conduct independent ADME/Tox profiling before advancing this compound into cellular or in vivo studies.

Quote Request

Request a Quote for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.